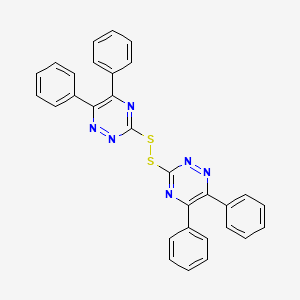![molecular formula C15H10Cl4N4S B12131293 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12131293.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine: is a chemical compound with the following properties:
Molecular Formula: C15H10Cl4N4S
Average Molecular Weight: 420.144 Da
Monoisotopic Mass: 417.938019 Da
Métodos De Preparación
Synthetic Routes:
The synthetic routes for this compound involve the introduction of the triazole ring and the chlorinated benzene moieties. Specific methods may vary, but a common approach includes the following steps:
Thiolation: The thiol group (sulfanyl) is introduced to the benzyl position.
Triazole Formation: The triazole ring is formed through cyclization of the thiol group with an appropriate reagent.
Chlorination: The dichlorophenyl groups are introduced using chlorinating agents.
Industrial Production:
Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with careful control of reaction parameters.
Análisis De Reacciones Químicas
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its reactivity and stability.
Substitution Reactions: Chlorine atoms can be substituted with other functional groups.
Common Reagents: Thionyl chloride, sodium azide, and various chlorinating agents.
Major Products: Chlorinated derivatives and triazole-containing compounds.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential antimicrobial, antifungal, or antiviral properties.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, leading to biological effects.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could explore related triazoles and their unique features.
Propiedades
Fórmula molecular |
C15H10Cl4N4S |
|---|---|
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H10Cl4N4S/c16-8-4-5-9(13(19)6-8)14-21-22-15(23(14)20)24-7-10-11(17)2-1-3-12(10)18/h1-6H,7,20H2 |
Clave InChI |
WNFWIMUUXLMNTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-fluorobenzamide](/img/structure/B12131210.png)

![4-(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12131228.png)
![butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12131230.png)

![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131242.png)
}-N-(3,5-dichloro phenyl)acetamide](/img/structure/B12131243.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12131254.png)
![2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12131261.png)
![Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12131262.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131263.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12131271.png)

